molecular formula C14H22N2O2S B7560081 N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide

N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide

Cat. No. B7560081
M. Wt: 282.40 g/mol
InChI Key: XDWYUKGGIFQTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit several biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and receptors in the body. The compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been found to bind to specific receptors in the brain, leading to the activation of signaling pathways that are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. The compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to exhibit low toxicity and good solubility in water and organic solvents. However, the compound has some limitations, including its relatively low potency and selectivity for specific targets.

Future Directions

There are several future directions for the study of N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide. One direction is to further investigate the mechanism of action of the compound and identify specific targets for its activity. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, the compound could be further studied for its potential applications in the treatment of neurological disorders and cancer. Finally, the compound could be modified to improve its potency and selectivity for specific targets.

Synthesis Methods

The synthesis of N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide involves the reaction of N-ethylpyrrolidine with 3-methylbenzyl chloride in the presence of sodium hydride. The resulting product is then treated with sulfamic acid to obtain the final compound. The synthesis method has been optimized to yield high purity and good yield of the compound.

Scientific Research Applications

N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-3-15(12-14-8-6-7-13(2)11-14)19(17,18)16-9-4-5-10-16/h6-8,11H,3-5,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWYUKGGIFQTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC(=C1)C)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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